Itopride-d6 Hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

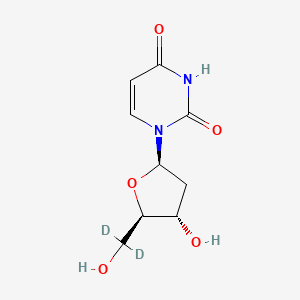

Itopride-d6 Hydrochloride is a deuterated form of Itopride Hydrochloride, a prokinetic agent used to treat gastrointestinal disorders such as functional dyspepsia and gastroesophageal reflux disease. This compound is chemically similar to Itopride Hydrochloride but contains deuterium atoms, which can be useful in pharmacokinetic studies to trace the drug’s metabolism and distribution in the body.

Mécanisme D'action

Target of Action

Itopride-d6 Hydrochloride primarily targets two key components in the body: the Acetylcholinesterase (AChE) enzyme and the Dopamine D2 receptor . The AChE enzyme is responsible for the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in muscle contraction. The Dopamine D2 receptor, on the other hand, is involved in inhibiting the release of acetylcholine .

Mode of Action

This compound exhibits a dual mode of action. It acts as an antagonist to the Dopamine D2 receptor, thereby preventing the inhibitory effects on acetylcholine release . Concurrently, it inhibits the AChE enzyme, which prevents the degradation of acetylcholine . This dual action leads to an increase in acetylcholine concentration .

Pharmacokinetics

This compound exhibits a bioavailability of approximately 60% . It undergoes extensive hepatic metabolism, primarily N-oxidation, involving the Flavin-containing monooxygenase (FMO1 and FMO3) enzymes . The elimination half-life of this compound is approximately 5.7±0.3 hours . It is primarily eliminated via the kidneys, with 3.7–4.1% excreted as unchanged Itopride and 75.4–89.4% as Itopride N-oxide .

Result of Action

The primary result of this compound’s action is the alleviation of symptoms caused by reduced gastrointestinal motility. This includes conditions such as functional dyspepsia, characterized by symptoms like gastric “fullness”, discomfort, and possible pain . This compound has been shown to significantly improve these symptoms in patients with functional dyspepsia and motility disorders .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pharmacokinetics of Itopride appear to differ between Asian and Caucasian populations, with Caucasians having 30-50 percent lower blood levels of Itopride after oral administration

Analyse Biochimique

Biochemical Properties

Itopride-d6 Hydrochloride interacts with various enzymes and proteins in the body. It has anticholinesterase (AchE) activity as well as dopamine D2 receptor antagonistic activity . It is well established that M3 receptors exist on the smooth muscle layer throughout the gut and acetylcholine (ACh) released from enteric nerve endings stimulates the contraction of smooth muscle through M3 receptors . The enzyme AChE hydrolyses the released ACh, inactivates it and thus inhibits the gastric motility leading to various digestive disorders .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. By virtue of its dopamine D2 receptor antagonism, it removes the inhibitory effects on Ach release . It also inhibits the enzyme AchE which prevents the degradation of ACh . The net effect is an increase in ACh concentration, which in turn, promotes gastric motility, increases the lower esophageal sphincter pressure, accelerates gastric emptying and improves gastro-duodenal coordination .

Molecular Mechanism

The molecular mechanism of action of this compound involves both the inhibition of acetylcholinesterase and antagonism of the dopamine D2 receptor . The increase in ACh concentration promotes gastric motility, increases the lower esophageal sphincter pressure, accelerates gastric emptying and improves gastro-duodenal coordination .

Temporal Effects in Laboratory Settings

It is known that the drug has a short in vivo half-life and is characterized by a narrow absorption window .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. The therapeutic dose of Itopride is 50 mg to be taken three times daily

Metabolic Pathways

This compound is involved in several metabolic pathways. The key enzyme involved in the main metabolic pathway of Itopride is the Flavin-containing monooxygenase 3 (FMO3) .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Itopride-d6 Hydrochloride involves the incorporation of deuterium atoms into the Itopride Hydrochloride molecule. This can be achieved through various methods, including:

Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium atoms in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.

Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the molecule. For example, deuterated dimethylamine can be used in the synthesis of the dimethylaminoethoxy group in this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and solvents. The reaction conditions are optimized to achieve high yields and purity of the final product. The process may include steps such as:

Reaction Optimization: Adjusting reaction parameters such as temperature, pressure, and reaction time to maximize the incorporation of deuterium atoms.

Purification: Using techniques such as crystallization, chromatography, and recrystallization to purify the final product and remove any impurities.

Analyse Des Réactions Chimiques

Types of Reactions

Itopride-d6 Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Substitution reactions can replace functional groups in the molecule with other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Substitution reactions may involve reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may produce oxides, while reduction may yield reduced forms of the compound.

Applications De Recherche Scientifique

Itopride-d6 Hydrochloride has various scientific research applications, including:

Pharmacokinetic Studies: The deuterium atoms in this compound allow researchers to trace the drug’s metabolism and distribution in the body using techniques such as mass spectrometry.

Drug Development: this compound can be used in drug development to study the pharmacokinetics and pharmacodynamics of Itopride Hydrochloride and its derivatives.

Biological Research: The compound can be used in biological research to investigate its effects on gastrointestinal motility and related disorders.

Industrial Applications: this compound can be used in the development of new formulations and drug delivery systems for gastrointestinal disorders.

Comparaison Avec Des Composés Similaires

Similar Compounds

Itopride Hydrochloride: The non-deuterated form of Itopride-d6 Hydrochloride, used for similar therapeutic purposes.

Domperidone: Another prokinetic agent that acts as a dopamine D2 receptor antagonist.

Metoclopramide: A prokinetic and antiemetic agent that also acts as a dopamine D2 receptor antagonist.

Uniqueness

This compound is unique due to the presence of deuterium atoms, which provide advantages in pharmacokinetic studies by allowing precise tracing of the drug’s metabolism and distribution. This makes it a valuable tool in drug development and research.

Propriétés

Numéro CAS |

1346601-02-2 |

|---|---|

Formule moléculaire |

C20H27ClN2O4 |

Poids moléculaire |

400.933 |

Nom IUPAC |

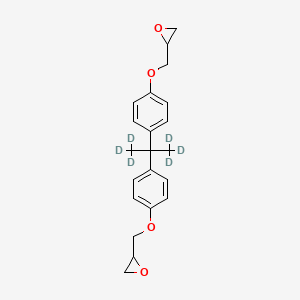

N-[[4-[2-[bis(trideuteriomethyl)amino]ethoxy]phenyl]methyl]-3,4-dimethoxybenzamide;hydrochloride |

InChI |

InChI=1S/C20H26N2O4.ClH/c1-22(2)11-12-26-17-8-5-15(6-9-17)14-21-20(23)16-7-10-18(24-3)19(13-16)25-4;/h5-10,13H,11-12,14H2,1-4H3,(H,21,23);1H/i1D3,2D3; |

Clé InChI |

ZTOUXLLIPWWHSR-TXHXQZCNSA-N |

SMILES |

CN(C)CCOC1=CC=C(C=C1)CNC(=O)C2=CC(=C(C=C2)OC)OC.Cl |

Synonymes |

N-[[4-[2-(Dimethylamino-d6)ethoxy]phenyl]methyl]-3,4-dimethoxy Benzamide Hydrochloride; HSR-803-d6; HC-803-d6; Itax-d6; Ganaton-d6; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2S)-1-[(2R,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-acetamido-4-methylpentanoate](/img/structure/B583592.png)